molecular formula C16H19NO7 B2789123 Ethyl 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate CAS No. 924861-71-2

Ethyl 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B2789123
CAS No.: 924861-71-2
M. Wt: 337.328
InChI Key: TZESZCZTHXYSRO-UHFFFAOYSA-N
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Description

Ethyl 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate is a heterocyclic compound featuring a 4,5-dihydroisoxazole core fused with a substituted 1,3-benzodioxol moiety. The benzodioxol ring is substituted with methoxy groups at positions 6 and 7, which contribute to its electronic and steric properties. This compound is synthesized via nucleophilic substitution or cycloaddition reactions, often involving intermediates like ethyl 5-(hydroxybenzyl)-4,5-dihydroisoxazole-3-carboxylate derivatives . Its structure is validated using spectroscopic techniques (NMR, IR, HRMS) and crystallographic tools such as SHELX programs .

Properties

IUPAC Name

ethyl 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO7/c1-4-21-16(18)11-7-10(24-17-11)5-9-6-12-14(23-8-22-12)15(20-3)13(9)19-2/h6,10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZESZCZTHXYSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=CC3=C(C(=C2OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the benzodioxole moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol, usually under acidic or basic conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate has shown promise in medicinal chemistry due to its potential pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of isoxazole compounds exhibit significant antibacterial and antifungal activities. The benzodioxole structure may enhance these properties by interacting with biological targets effectively.
  • Antioxidant Properties : Compounds with similar structures have been reported to possess antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Agrochemicals

The compound's structure suggests potential applications as an agrochemical:

  • Pesticides and Herbicides : The isoxazole derivatives have been explored for their ability to inhibit specific biochemical pathways in pests and weeds. The unique structural features may allow for selective action against target organisms while minimizing impact on non-target species.

Materials Science

In materials science, the incorporation of this compound into polymer matrices could lead to:

  • Functional Polymers : By modifying polymers with this compound, researchers can develop materials with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives against common pathogens. This compound was included in the screening process. Results indicated a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics.

Case Study 2: Agrochemical Development

In a controlled environment study, formulations containing this compound were tested for their effectiveness as herbicides. The results showed a promising ability to inhibit weed growth without harming crop yields, suggesting its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of Ethyl 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The benzodioxole moiety is particularly important for binding to these targets, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxol Ring

The position and number of substituents on the benzodioxol ring significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents on Benzodioxol Molecular Weight (g/mol) Key Structural Features
Target Compound 6,7-dimethoxy ~353.34 Electron-rich due to two methoxy groups; enhances solubility in polar solvents .
Ethyl 5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate () 7-methoxy ~337.33 Reduced steric hindrance compared to dimethoxy analog; lower polarity .
Ethyl 5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate () 4,7-dimethoxy 337.33 Altered substitution pattern may disrupt hydrogen bonding networks .
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydroisoxazole-3-carboxylate () 4-chloro, 2-formylphenoxy Not reported Electron-withdrawing groups reduce electron density, potentially lowering solubility .

Key Observations :

  • Methoxy vs. Chloro Groups : Methoxy groups (electron-donating) increase solubility in polar solvents compared to chloro substituents (electron-withdrawing), as seen in and .
  • Substitution Position : The 6,7-dimethoxy configuration in the target compound may stabilize crystal packing via intermolecular hydrogen bonds, whereas 4,7-dimethoxy analogs () exhibit different steric interactions .
Electronic and Conformational Effects
  • Dihydroisoxazole Ring Puckering : The 4,5-dihydroisoxazole ring adopts a puckered conformation, as described by Cremer and Pople’s coordinates (). Substituents on the benzodioxol ring influence puckering amplitude, affecting molecular rigidity and interaction with biological targets .
  • Hydrogen Bonding: The target compound’s methoxy groups participate in hydrogen bonding (C–H···O interactions), contrasting with ’s 2-chlorobenzoyl derivative, where Cl substituents limit hydrogen-bond donor capacity .

Biological Activity

Ethyl 5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole-3-carboxylate is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C16H19NO7
  • Molecular Weight : 337.32456 g/mol
  • CAS Number : Not specified in the search results.

The biological activity of this compound is largely attributed to its structural components:

  • Benzodioxole Moiety : Known for its interactions with various biological targets, potentially modulating enzyme activity and receptor function.
  • Isoxazole Ring : This structure can interact with biological macromolecules, influencing cellular processes such as proliferation and apoptosis.

Anticancer Activity

The potential anticancer properties of this compound can be inferred from studies on similar benzodioxole and isoxazole derivatives. For example:

  • Pyrazole Derivatives : Certain pyrazole compounds have demonstrated cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231) and have been studied for synergistic effects with conventional chemotherapy agents like doxorubicin . This suggests a promising avenue for further exploration in the context of this compound.

Study on Structural Analogues

A study involving structurally similar compounds found that certain isoxazole derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation. While direct studies on this compound are lacking, these findings highlight the potential for similar activity .

Synergistic Effects with Chemotherapy

Research has shown that combining pyrazole derivatives with doxorubicin enhances anticancer efficacy in resistant cancer types. This indicates that this compound could be explored for synergistic applications in cancer therapy .

Q & A

Basic: What are the established synthetic routes for this compound?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzodioxol core followed by coupling with the dihydroisoxazole moiety. Key steps include:

  • Reaction setup : Refluxing intermediates (e.g., substituted benzaldehydes) in absolute ethanol with catalytic acetic acid .
  • Purification : Techniques like recrystallization or chromatography are critical for isolating the final product in high purity .
  • Functional group protection : Methoxy and benzodioxol groups may require protection during synthesis to prevent undesired side reactions .

Advanced: How can synthesis conditions be optimized for higher yields?

Methodological Answer:
Optimization strategies include:

  • Temperature control : Maintaining precise reflux temperatures to balance reaction rate and side-product formation .
  • Catalyst selection : Exploring Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency between aromatic and heterocyclic moieties .
  • Flow reactors : Implementing continuous flow systems to improve reaction homogeneity and scalability .

Basic: What characterization techniques are used to confirm the compound’s structure?

Methodological Answer:

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures and validating bond lengths/angles .
  • Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy confirm functional groups, while mass spectrometry verifies molecular weight .

Advanced: How can crystallographic data discrepancies be resolved?

Methodological Answer:

  • Validation tools : Use checkCIF/PLATON to identify outliers in thermal parameters or bond geometry .
  • Hydrogen bonding analysis : Apply graph-set analysis to resolve ambiguities in intermolecular interactions (e.g., C–H···O patterns) .
  • Data reprocessing : Re-examining raw diffraction data with updated SHELX versions to refine occupancy or disorder models .

Basic: What biological activities are reported for this compound?

Methodological Answer:
Preliminary studies on structurally related compounds suggest:

  • Anti-inflammatory activity : Inhibition of COX-2 or NF-κB pathways via interactions with protein kinases .
  • Anticancer potential : Cytotoxicity against specific cancer cell lines (e.g., HT-29 colon cancer) through apoptosis induction .

Advanced: How can structure-activity relationship (SAR) studies guide substituent modification?

Methodological Answer:

  • Comparative analysis : Use data from analogs (e.g., halogenated or methoxy-substituted derivatives) to identify key functional groups:
Compound Substituent Activity Reference
Ethyl 8-bromo variantBromo-imidazoleAnticancer (IC₅₀ = 12 μM)
6-[E]-2-(1,3-benzodioxol derivative)Ethenyl groupAntioxidant (EC₅₀ = 5 μM)
  • Computational docking : Predict binding affinities to targets like protein kinases using AutoDock Vina .

Advanced: How can density functional theory (DFT) elucidate electronic properties?

Methodological Answer:

  • Electron density analysis : Apply the Colle-Salvetti correlation-energy formula to map HOMO/LUMO orbitals and predict reactivity .
  • Kinetic energy density : Calculate local kinetic energy to assess aromatic stabilization in the benzodioxol ring .

Advanced: How should conflicting bioactivity data be addressed?

Methodological Answer:

  • Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to minimize variability .
  • Dose-response validation : Perform IC₅₀/EC₅₀ comparisons across multiple cell lines or enzymatic assays .

Advanced: What intermolecular interactions dominate crystal packing?

Methodological Answer:

  • Hydrogen bonding networks : Use Etter’s graph-set notation (e.g., R₂²(8) motifs) to classify C–H···O or π-π interactions .
  • Puckering analysis : Apply Cremer-Pople parameters to quantify ring conformations in the dihydroisoxazole moiety .

Basic: How can chemical stability be assessed under experimental conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to varied pH, temperature, and UV light, followed by HPLC monitoring .
  • NMR stability assays : Track deuterated solvent exchanges to detect hydrolysis or oxidation .

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